molecular formula C15H22FN3O2 B3027067 (S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1233859-85-2

(S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027067
CAS No.: 1233859-85-2
M. Wt: 295.35
InChI Key: MDTYOJOFUNTOSC-JTQLQIEISA-N
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Description

(S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a fluorinated aromatic ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorinated Aromatic Ring: This step may involve nucleophilic aromatic substitution or other methods to introduce the fluorine atom.

    Carbamate Formation: The final step involves the reaction of the amine group with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(2-amino-3-chlorophenyl)pyrrolidin-3-ylcarbamate
  • tert-Butyl 1-(2-amino-3-bromophenyl)pyrrolidin-3-ylcarbamate
  • tert-Butyl 1-(2-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-amino-3-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYOJOFUNTOSC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139634
Record name 1,1-Dimethylethyl N-[(3S)-1-(2-amino-3-fluorophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233859-85-2
Record name 1,1-Dimethylethyl N-[(3S)-1-(2-amino-3-fluorophenyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233859-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S)-1-(2-amino-3-fluorophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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